molecular formula C17H25BO4 B8537758 [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol

[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol

Cat. No.: B8537758
M. Wt: 304.2 g/mol
InChI Key: RFMUGBKUPVMRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with a methoxy group and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Methanol Moiety: This step involves the reduction of a corresponding ester or aldehyde to yield the methanol group.

    Substitution on the Phenyl Ring: The methoxy group is introduced through nucleophilic substitution reactions, typically using methanol and a strong base.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via borylation reactions, often using pinacolborane and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon are typical.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

In biological research, it can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    {1-[4-Methoxyphenyl]cyclopropyl}methanol: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.

    {1-[4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, affecting its reactivity and binding properties.

Uniqueness

The presence of both the methoxy and dioxaborolane groups in [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol provides a unique combination of reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H25BO4

Molecular Weight

304.2 g/mol

IUPAC Name

[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol

InChI

InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-10-12(6-7-14(13)20-5)17(11-19)8-9-17/h6-7,10,19H,8-9,11H2,1-5H3

InChI Key

RFMUGBKUPVMRBO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)CO)OC

Origin of Product

United States

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